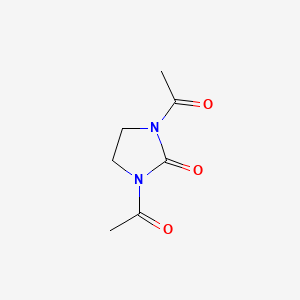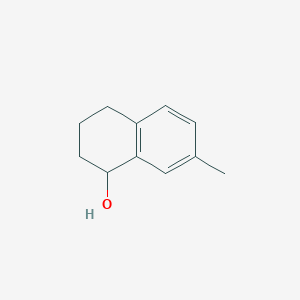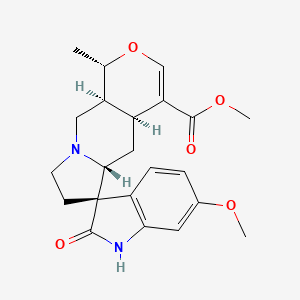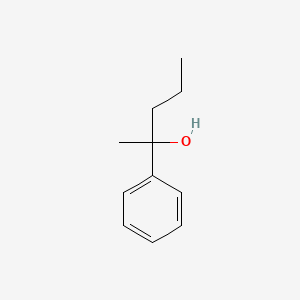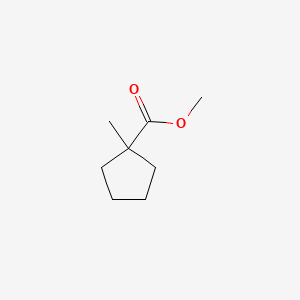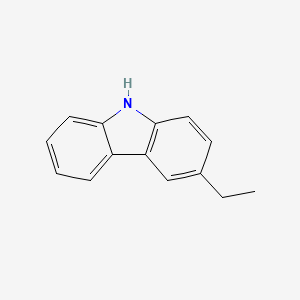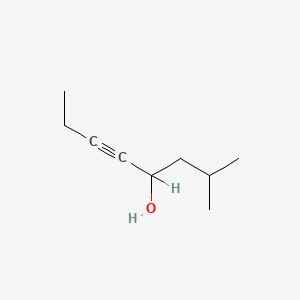
Acide phénothiazine-10-acétique
Vue d'ensemble
Description
Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .
Synthesis Analysis
Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .Molecular Structure Analysis
The molecular structure of Phenothiazine-10-acetic acid consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of Phenothiazine-10-acetic acid is characterized by its linear formula C14H11NO2S .Chemical Reactions Analysis
Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis
Phenothiazine-10-acetic acid exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Applications De Recherche Scientifique
Couplage oxydant photocatalytique des amines
Les dérivés de la phénothiazine se sont révélés être des photocatalyseurs efficaces, en particulier dans le couplage oxydant des amines en imines. Ce processus est important pour la synthèse de divers composés organiques, et l'acide phénothiazine-10-acétique peut jouer un rôle crucial en raison de ses propriétés photophysiques et redox .
Applications optoélectroniques
La nature riche en électrons des hétéroatomes de soufre et d'azote dans l'this compound en fait une unité donneur précieuse dans l'ingénierie moléculaire de matériaux donneur-accepteur hautement conjugués pour l'optoélectronique . Ses dérivés sont utilisés comme matériaux de transport de trous pour les cellules solaires à pérovskite, tirant parti de leurs faibles potentiels d'oxydation et de leur bonne mobilité des trous .
Fluorescence et phosphorescence
Les dérivés de l'this compound peuvent présenter une fluorescence conventionnelle, une fluorescence retardée activée thermiquement (TADF) et une phosphorescence à température ambiante (RTP). Ces propriétés sont utilisées pour créer des luminophores uniques pour diverses applications, notamment les diodes électroluminescentes organiques (OLED) .
Activités biologiques
Les dérivés de la phénothiazine, y compris l'this compound, présentent un large spectre d'activités biologiques. Ils se sont avérés posséder des propriétés antibactériennes, antifongiques, anticancéreuses, antivirales, anti-inflammatoires et antihistaminiques. Cela les rend précieux dans le développement de nouveaux agents médicamenteux .
Inhibition enzymatique
Ces composés ont été identifiés comme de puissants inhibiteurs enzymatiques, ce qui est crucial pour le développement de médicaments ciblant des voies métaboliques spécifiques. L'this compound pourrait être modifié pour améliorer son efficacité en tant qu'inhibiteur enzymatique .
Agents antimicrobiens
La flexibilité structurale de l'this compound permet la synthèse de dérivés pouvant agir comme agents antimicrobiens efficaces. Cette application est particulièrement pertinente dans la lutte contre les souches bactériennes résistantes aux médicaments .
Activité antitumorale
Des recherches ont indiqué que les dérivés de l'this compound peuvent présenter une activité antitumorale. Ils peuvent être utilisés pour développer de nouveaux agents chimiothérapeutiques, potentiellement avec moins d'effets secondaires et de meilleures capacités de ciblage .
Cellules solaires sensibilisées à la couleur (DSSC)
Des colorants fluorescents à base d'this compound ont été utilisés dans les cellules solaires sensibilisées à la couleur (DSSC). Ces colorants peuvent améliorer l'efficacité des DSSC en améliorant l'absorption de la lumière et les processus de transfert de charge .
Mécanisme D'action
Target of Action
Phenothiazine-10-acetic acid, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has a significant role in various physiological processes, including the growth and development of prostate and seminal vesicles, male fertility, and skeletal muscle development .
Mode of Action
Phenothiazine derivatives are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that Phenothiazine-10-acetic acid might interact with its targets through redox reactions, leading to changes in the cellular environment .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . They have been involved in reactions such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings . These reactions suggest that Phenothiazine-10-acetic acid might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Phenothiazine derivatives are known to exhibit good hole mobility , which might influence the bioavailability of Phenothiazine-10-acetic acid.
Result of Action
Phenothiazine derivatives have been reported to exhibit significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties . These activities suggest that Phenothiazine-10-acetic acid might have similar effects.
Action Environment
The action of Phenothiazine-10-acetic acid can be influenced by various environmental factors. For instance, phenothiazine derivatives have been shown to catalyze oxidative coupling reactions of amines to imines under visible-light irradiation . This suggests that light conditions might influence the action, efficacy, and stability of Phenothiazine-10-acetic acid.
Propriétés
IUPAC Name |
2-phenothiazin-10-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVFIOYSMVYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363888 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25244-68-2 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




